
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a penta-1,4-dien-3-one backbone, with a methyl group at the second position. It has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methyl-3-pentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has demonstrated effectiveness in inhibiting the growth of the parasite in both its epimastigote and amastigote forms.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating parasitic infections.
Industry: The compound’s unique structure makes it a candidate for use in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one exerts its biological effects involves the disruption of cellular processes in the target organism. For example, its trypanocidal activity is believed to result from the compound’s ability to interfere with the mitochondrial function of Trypanosoma cruzi, leading to cell death . The nitro groups in the compound may also contribute to its activity by generating reactive oxygen species that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound has methoxy groups instead of nitro groups, which may result in different biological activities and chemical reactivity.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: The presence of hydroxy groups can enhance the compound’s ability to form hydrogen bonds, potentially affecting its solubility and interactions with biological targets.
The uniqueness of this compound lies in its nitro groups, which impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
919079-85-9 |
|---|---|
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14N2O5/c1-13(12-15-4-9-17(10-5-15)20(24)25)18(21)11-6-14-2-7-16(8-3-14)19(22)23/h2-12H,1H3 |
InChI-Schlüssel |
NEWQRAXHTXEPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



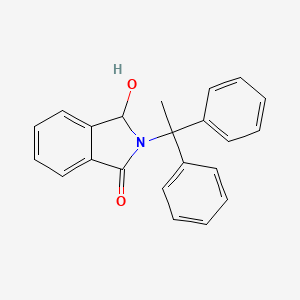
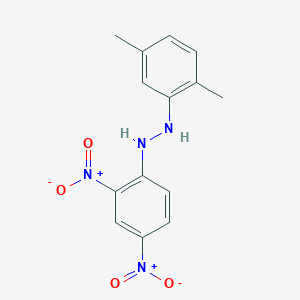
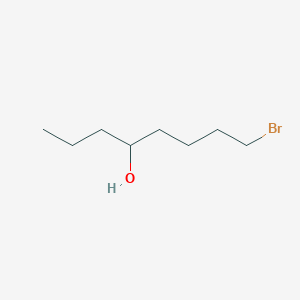
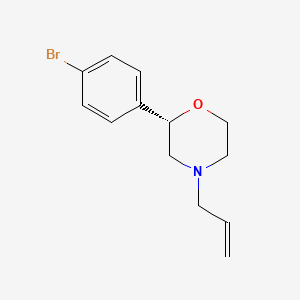
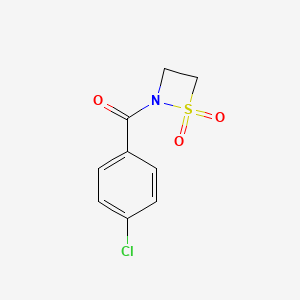
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
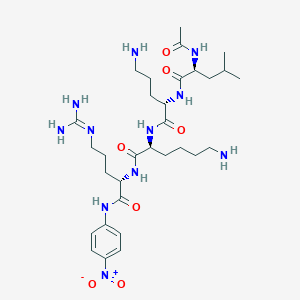
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
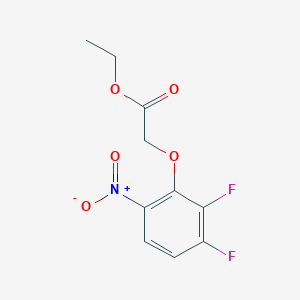
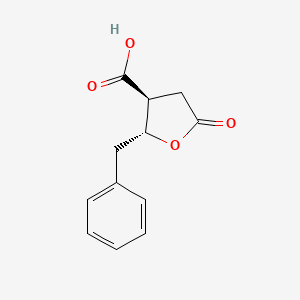
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
